3-(Phenylsulfonyl)prop-2-enenitrile
Overview
Description
3-(Phenylsulfonyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C9H7NO2S and its molecular weight is 193.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photoisomerization Studies : Chiacchio et al. (1988) investigated the E/Z photoisomerization of 3-phenyl-3-(N-substituted amino)-and 3-phenyl-3-(N,N-disubstituted amino)-prop-2-enenitriles. Their study focused on understanding the mechanism of the reaction by direct irradiation of 3-anilino-3-phenylprop-2-enenitrile, which is significant in the field of photochemistry and molecular dynamics (Chiacchio, Musumarra, & Purrello, 1988).
Organic Syntheses Applications : Hirst and Parsons (2003) described the synthesis of Methyl (Z)-3-(Phenylsulfonyl)Prop-2-enoate, highlighting its importance in the field of organic syntheses. This compound plays a crucial role in sulfonation reactions, offering insights into new synthetic pathways and reactions (Hirst & Parsons, 2003).
Alkylation Reactions and Cyclopentenone Synthesis : Padwa et al. (1998) conducted research on alkylation reactions of 3-(phenylsulfonyl)methyl substituted cyclopentenones. They developed a method for the preparation of functionalized cyclopentenones, which has implications for medicinal chemistry and organic synthesis (Padwa, Muller, Rodriguez, & Watterson, 1998).
Electro-optical and Charge-Transport Properties : A study by Irfan et al. (2015) examined the electro-optical and charge-transport properties of a related compound, trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile. This research is significant for its application in material science, particularly in developing materials for electronic devices (Irfan et al., 2015).
Antimicrobial Activity of Pyrazolopyrimidines : Alsaedi, Farghaly, and Shaaban (2019) synthesized a novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety and evaluated their antimicrobial activities. This research is relevant in the pharmaceutical field for the development of new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Synthesis and Application in Lithium-Ion Batteries : Zuo et al. (2018) explored the use of 3-(Phenylsulfonyl)propionitrile as a bifunctional electrolyte additive in lithium-ion batteries. Their study demonstrates the potential of this compound in improving the performance and longevity of lithium-ion batteries, a crucial aspect in the field of energy storage technology (Zuo et al., 2018).
Properties
IUPAC Name |
3-(benzenesulfonyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-6,8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYULCLGNLSTLFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C=CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073257 | |
Record name | 2-Propenenitrile, 3-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1424-51-7 | |
Record name | 2-Propenenitrile, 3-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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